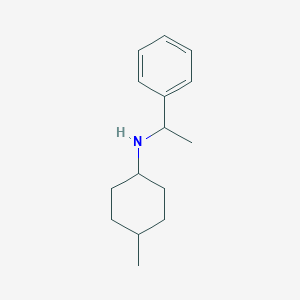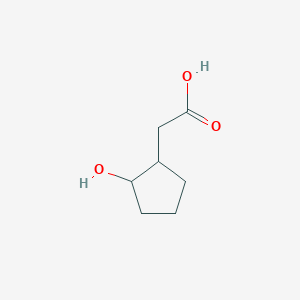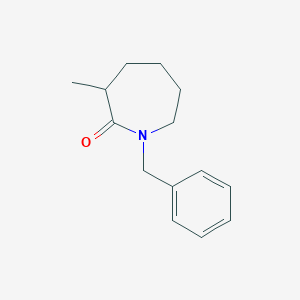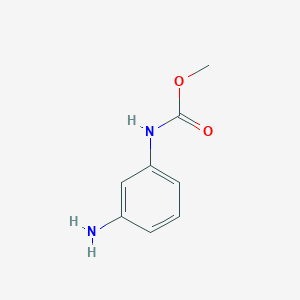
Methyl (3-aminophenyl)carbamate
概要
説明
“Methyl (3-aminophenyl)carbamate” is a compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is also known by its IUPAC name, methyl 3-aminophenylcarbamate .
Synthesis Analysis
The synthesis of carbamates, such as “Methyl (3-aminophenyl)carbamate”, can be achieved through various methods. One such method involves the reaction of methanol and urea . Another approach is the tin-catalyzed transcarbamoylation, which uses methyl carbamate as an economical carbamoyl donor .Molecular Structure Analysis
The molecular structure of “Methyl (3-aminophenyl)carbamate” consists of a carbamate group (NHCOO) attached to a phenyl ring at the 3-position, with an amino group (NH2) also attached to the phenyl ring .Chemical Reactions Analysis
The aminolysis of carbamates, including “Methyl (3-aminophenyl)carbamate”, has been studied extensively. The reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the carbamate, leading to the formation of an isocyanate intermediate .Physical And Chemical Properties Analysis
“Methyl (3-aminophenyl)carbamate” is a powder at room temperature with a melting point of 70-71°C .科学的研究の応用
Herbicide Metabolism and Biological Monitoring
- Biological Monitoring in Agriculture : Methyl (3-aminophenyl)carbamate is involved in the metabolism of phenmedipham, a herbicide used in sugar beet and strawberry cultivation. The metabolites formed, including m-aminophenol, are excreted in urine. Studies have detected m-toluidine, a metabolite, in the urine of workers exposed to phenmedipham, indicating its potential as a biomarker for occupational exposure (Schettgen, Weiss, & Angerer, 2001).
Chemical Engineering and Compound Stability
- Carbamate Formation in Industrial Processes : Research into carbamate formation, crucial in chemical manufacturing, has revealed insights into the behavior of related compounds at various temperatures and conditions. This has implications for the efficient and environmentally responsible production of carbamates (Ciftja, Hartono, & Svendsen, 2014).
Synthetic Chemistry and New Derivatives
- Synthesis of New Carbamate Derivatives : Research has explored the synthesis of carbamate derivatives from methyl (3-hydroxyphenyl)carbamate, leading to new compounds with potential applications in pharmaceuticals and materials science (Velikorodov & Imasheva, 2008).
Photophysical and Quantum Chemical Studies
- Spectral and Luminescent Properties : Quantum chemical methods have been used to study the spectral, luminescent properties, and photolysis of methyl[(4-aminophenyl)sulfonyl]carbamate. This research contributes to a deeper understanding of the photochemical behavior of carbamate compounds (Bazyl’, Chaikovskaya, & Artyukhov, 2004).
Antimitotic Agents and Biological Activities
- Biological Activities of Carbamate Derivatives : Studies on carbamate derivatives have identified compounds with notable biological activities, such as antimitotic properties. These findings may inform the development of new therapeutic agents (Temple & Rener, 1992).
Environmental and Health Impact Studies
- Carbamate Pesticides and Environmental Impact : Investigations into carbamate pesticides like Aminocarb have revealed insights into their oxidation and degradation pathways, which are crucial for understanding their environmental and health impacts (Von Nehring & Anderson, 1988).
Safety And Hazards
特性
IUPAC Name |
methyl N-(3-aminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQVQJHUIZBTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512149 | |
| Record name | Methyl (3-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-aminophenyl)carbamate | |
CAS RN |
6464-98-8 | |
| Record name | Methyl (3-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl N-(3-aminophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

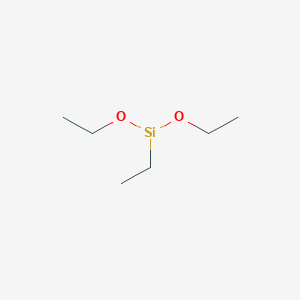
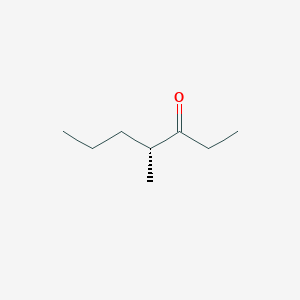
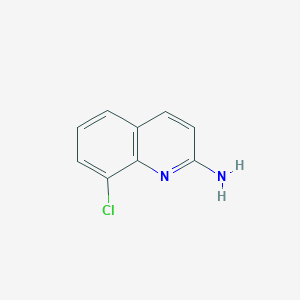
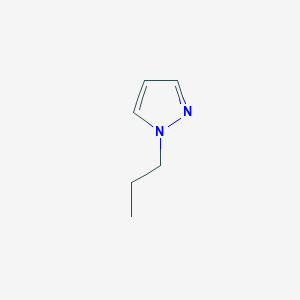
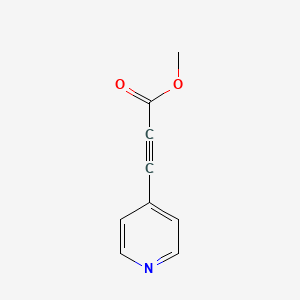
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-ol](/img/structure/B1367213.png)
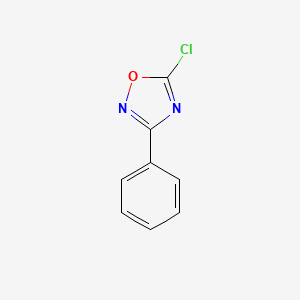
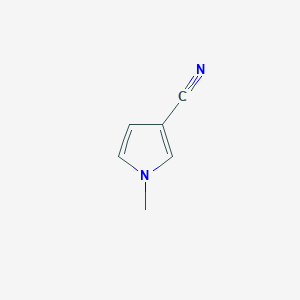
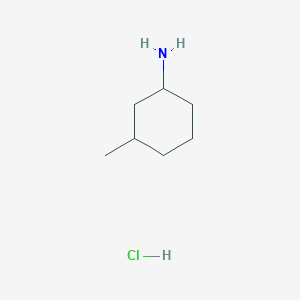
![3-methyl-N-[(1R)-1-phenylethyl]cyclohexan-1-amine](/img/structure/B1367221.png)
